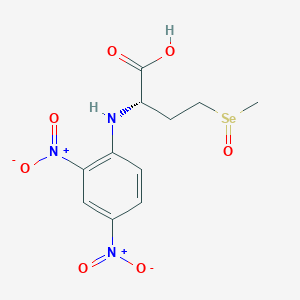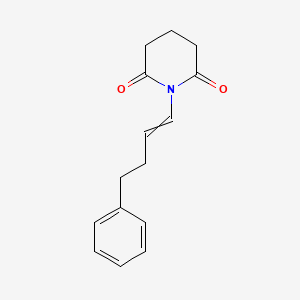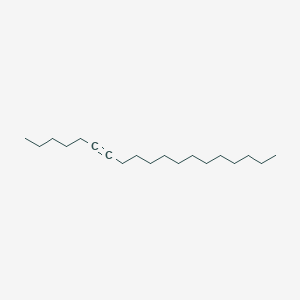
6-Nonadecyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nonadecyne is a long-chain alkyne with the chemical formula C19H36. It is characterized by the presence of a triple bond between the sixth and seventh carbon atoms in its carbon chain. This compound is part of the larger family of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. Alkynes are known for their reactivity and are used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nonadecyne typically involves the use of alkyne metathesis or coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Nonadecyne undergoes various types of chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can convert the triple bond into a double bond (alkene) or a single bond (alkane) using catalysts like palladium on carbon.
Substitution: The terminal hydrogen of this compound can be substituted with various functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or ozone (O3) in an organic solvent.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Haloalkynes, various substituted alkynes.
Applications De Recherche Scientifique
6-Nonadecyne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Nonadecyne involves its reactivity due to the presence of the triple bond. This bond can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs. For example, in hydrogenation reactions, the triple bond interacts with hydrogen gas in the presence of a catalyst to form alkenes or alkanes.
Comparaison Avec Des Composés Similaires
1-Nonadecyne: Another long-chain alkyne with the triple bond at the first carbon.
Nonadecane: A saturated hydrocarbon with no triple bonds.
Octadecane: A similar long-chain alkane with one less carbon atom.
Comparison: 6-Nonadecyne is unique due to the position of its triple bond, which imparts specific reactivity and properties. Unlike nonadecane and octadecane, which are saturated hydrocarbons, this compound’s triple bond makes it more reactive and suitable for various chemical transformations. Compared to 1-Nonadecyne, the position of the triple bond in this compound can lead to different reaction pathways and products.
Propriétés
Numéro CAS |
917878-23-0 |
|---|---|
Formule moléculaire |
C19H36 |
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
nonadec-6-yne |
InChI |
InChI=1S/C19H36/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-11,13,15-19H2,1-2H3 |
Clé InChI |
HUMFJYIVLSZULM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC#CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)
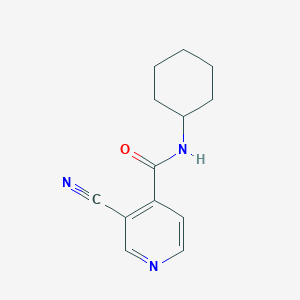
![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
![5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one](/img/structure/B12626690.png)

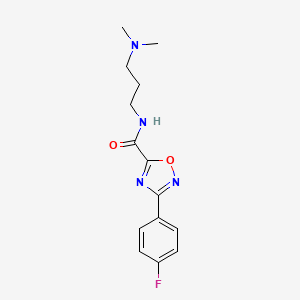
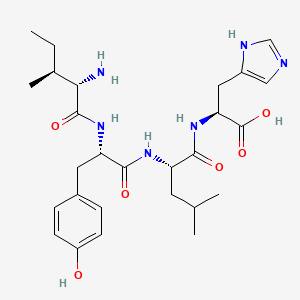

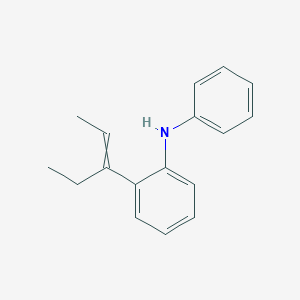

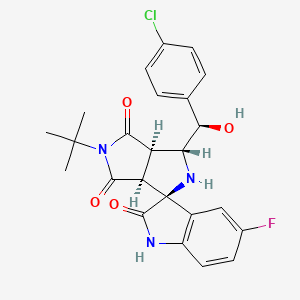
![(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B12626727.png)
